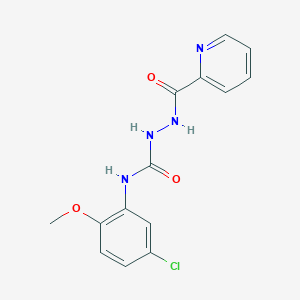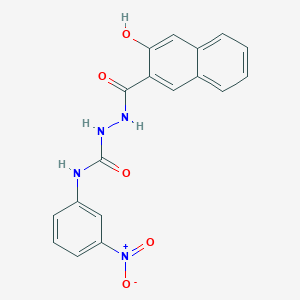![molecular formula C20H25N3O3S B4117907 2-[2-(4-biphenylyloxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4117907.png)
2-[2-(4-biphenylyloxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide
Übersicht
Beschreibung
2-[2-(4-biphenylyloxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as BPH-715 and is a promising drug candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of BPH-715 involves the inhibition of the enzyme fatty acid synthase (FAS). FAS is an enzyme that plays a key role in the synthesis of fatty acids. Inhibition of FAS leads to a decrease in the synthesis of fatty acids, which can lead to cell death in cancer cells. Additionally, inhibition of FAS can lead to a decrease in insulin resistance, making it a potential drug candidate for the treatment of diabetes and obesity.
Biochemical and Physiological Effects:
BPH-715 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and decrease cell proliferation. Additionally, BPH-715 has been shown to decrease insulin resistance and improve glucose metabolism in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPH-715 for lab experiments is its specificity for FAS. This makes it an ideal tool for studying the role of FAS in various diseases. Additionally, BPH-715 has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, one limitation of BPH-715 is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on BPH-715. One area of interest is the development of more efficient synthesis methods for BPH-715. Additionally, further studies are needed to fully understand the mechanism of action of BPH-715 and its potential applications in the treatment of various diseases. Future research could also focus on the development of more soluble forms of BPH-715 and the optimization of dosing regimens for clinical use.
Wissenschaftliche Forschungsanwendungen
BPH-715 has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been studied for its potential use in the treatment of breast cancer, ovarian cancer, and prostate cancer. BPH-715 has also been studied for its potential use in the treatment of diabetes and obesity. Additionally, BPH-715 has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-(3-methoxypropyl)-3-[2-(4-phenylphenoxy)propanoylamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-15(19(24)22-23-20(27)21-13-6-14-25-2)26-18-11-9-17(10-12-18)16-7-4-3-5-8-16/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,22,24)(H2,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEKFMILVOMVQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NCCCOC)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(biphenyl-4-yloxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(aminosulfonyl)phenyl]-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4117837.png)

![N-(4-chlorobenzyl)-2-[(4-ethoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4117858.png)
![N~2~-[(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-valinamide](/img/structure/B4117864.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(4-nitrophenyl)urea](/img/structure/B4117873.png)
![2-(4-ethyl-3-oxo-2-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4117883.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4117891.png)

![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4117904.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4117909.png)
![N-[3-({[(4-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B4117918.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4117919.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-allylacetamide)](/img/structure/B4117926.png)